8-(Benzyloxy)-5-bromo-2-methylquinoline

Antifungal Aspergillus niger MIC

Medicinal chemists often lack quinoline scaffolds with two orthogonal, addressable positions for late-stage diversification. 8-(Benzyloxy)-5-bromo-2-methylquinoline (CAS 501911-48-4) resolves this with: • C5-Br handle enabling Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for aryl/heteroaryl installation • C8-OBn enhances lipophilicity (clogP ~4.3 vs ~2.0 for 8-OH analog) and membrane permeability; selectively deprotectable via hydrogenolysis • Demonstrated antifungal MIC of 3.125 µg/mL against A. niger; non-chelating, metabolically stable, MAO-A/B IC50 >100 µM Supplied by BenchChem with verified purity for reliable SAR campaigns and CNS-targeted programs.

Molecular Formula C17H14BrNO
Molecular Weight 328.2
CAS No. 501911-48-4
Cat. No. B1656082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-5-bromo-2-methylquinoline
CAS501911-48-4
Molecular FormulaC17H14BrNO
Molecular Weight328.2
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)Br)OCC3=CC=CC=C3
InChIInChI=1S/C17H14BrNO/c1-12-7-8-14-15(18)9-10-16(17(14)19-12)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyNNXQYBVYQVSZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Benzyloxy)-5-bromo-2-methylquinoline (CAS 501911-48-4): Procurement-Grade Quinoline Building Block for Antimicrobial and Cross-Coupling Applications


8-(Benzyloxy)-5-bromo-2-methylquinoline (CAS 501911-48-4) is a polysubstituted quinoline derivative characterized by a benzyloxy ether at the 8-position, a bromine atom at the 5-position, and a methyl group at the 2-position [1]. The 5-bromo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the 8-benzyloxy group significantly enhances lipophilicity (calculated logP approximately 4.2–4.5, compared to ~2.0 for the parent 8-hydroxyquinoline) . This compound has been directly utilized as compound 2e in a published series of 8-benzyloxy-substituted quinoline ethers, where it demonstrated measurable antimicrobial activity against Aspergillus niger, and it is cited in patent literature covering bradykinin receptor antagonists, HCV inhibitors, and HIV-1 integrase allosteric inhibitors [2][3][4].

Cross-coupling building block 5-Br enables Suzuki, Sonogashira, and Buchwald-Hartwig diversification
Antimicrobial screening Reported activity against Aspergillus niger; non-chelating scaffold context
Orthogonal functionalization 8-Benzyloxy stable under coupling; cleavable post-diversification

Why 8-(Benzyloxy)-5-bromo-2-methylquinoline (CAS 501911-48-4) Cannot Be Replaced by Simple Quinoline Analogs in Structure- and Activity-Sensitive Research


Substituting this compound with a generic 5-bromo-2-methylquinoline derivative lacking the 8-benzyloxy group fundamentally alters both the physicochemical and biological profile of the molecule. The 8-benzyloxy moiety is not a passive protecting group; it confers a substantial increase in lipophilicity (estimated logP increase of over 2 units) that directly influences membrane permeability, protein binding, and target engagement in cellular assays . In the specific case of antimicrobial screening, the unsubstituted 8-hydroxyquinoline (2.5 µg/mL MIC) and the benzyloxy-protected variant 2e (3.125 µg/mL MIC) both show activity against A. niger, but they are not interchangeable in SAR studies because the 8-hydroxy compound is a known metal chelator whereas the 8-benzyloxy derivative is metabolically stable and non-chelating, altering its mechanism of action and toxicity profile [1]. Furthermore, the combination of the 5-bromo handle with the 8-benzyloxy group creates a unique, orthogonal vector set for late-stage diversification; using a 5-bromo-2-methylquinoline (CAS 54408-52-5) instead would sacrifice the 8-position as a site for further functionalization and preclude the lipophilicity gains documented in patent applications covering bradykinin and CCR5 receptor antagonists [2].

8-Benzyloxy vs 8-Hydroxy analogs

Removing the 8-benzyloxy group alters lipophilicity and reintroduces metal-chelating behavior, shifting membrane permeability and mechanism interpretation in antimicrobial assays.

5-Br + 8-OBn vs 5-Br only

Using 5-bromo-2-methylquinoline without the 8-benzyloxy handle sacrifices the orthogonal C8 diversification point and the lipophilicity gains documented in patent applications.

8-Benzyloxy vs 8-Hydroxy in synthesis

The 8-hydroxyquinoline form requires additional protection/deprotection steps before cross-coupling, reducing synthetic efficiency relative to the pre-protected benzyloxy form.

8-(Benzyloxy)-5-bromo-2-methylquinoline (501911-48-4): Quantified Differentiation Versus Closest Analogs and In-Class Compounds


Direct Antifungal Comparison: MIC of 8-(Benzyloxy)-5-bromo-2-methylquinoline (Compound 2e) vs. 8-Hydroxyquinoline and Terbinafine Against A. niger

In a head-to-head in vitro antimicrobial screening of a series of 8-benzyloxy-substituted quinoline ethers, the target compound (designated compound 2e) was evaluated against the fungal species Aspergillus niger. The minimum inhibitory concentration (MIC) for compound 2e was determined to be 3.125 μg/mL [1]. This activity was directly compared to the parent scaffold 8-hydroxyquinoline (MIC = 2.5 μg/mL) and the clinical antifungal agent terbinafine (MIC = 1.25 μg/mL) [1]. The quantitative difference demonstrates that while the 8-benzyloxy substitution modestly reduces potency compared to the free 8-hydroxyquinoline (3.125 vs. 2.5 μg/mL), it preserves significant antifungal activity without the metal-chelating and potential toxicity liabilities associated with 8-hydroxyquinolines.

Antifungal MIC (A. niger)
Head-to-head
3.125 µg/mL vs 2.5 (8-HQ) & 1.25 (terbinafine)
Preserved antifungal activity without metal chelation
Broth microdilution; data to verify in your strain panel
Antifungal Aspergillus niger MIC

Selectivity Profile: Human MAO-A and MAO-B Inhibition Activity of 8-(Benzyloxy)-5-bromo-2-methylquinoline

The target compound was evaluated for inhibitory activity against recombinant human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). In spectrofluorometric assays measuring kynuramine oxidation to 4-hydroxyquinoline, the compound exhibited IC50 values exceeding 100,000 nM (>100 μM) against both MAO-A and MAO-B isoforms [1]. This low potency contrasts sharply with known quinoline-based MAO inhibitors such as the 8-substituted quinoline derivative BDBM50234567, which displays sub-micromolar IC50 values against MAO-B [2]. The lack of meaningful MAO inhibition at concentrations below 100 μM establishes that this scaffold does not carry an intrinsic MAO inhibition liability—a critical differentiator for researchers developing CNS-penetrant quinoline drugs where off-target MAO activity would confound interpretation or cause adverse effects.

MAO Inhibition
Data to verify
IC50 >100 µM (MAO-A & MAO-B)
Low off-target MAO liability reported
Recombinant human enzyme assay; class-level inference
Monoamine Oxidase MAO-B Selectivity Neuropharmacology

Synthetic Utility: Bromine at C5 Enables Palladium-Catalyzed Cross-Coupling for Late-Stage Diversification

The 5-bromo substituent on the quinoline core provides a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This is a well-established class-level property of 5-bromoquinolines, enabling the installation of aryl, heteroaryl, alkynyl, or amino groups at the C5 position under standard catalytic conditions [1]. The presence of the 8-benzyloxy group is compatible with these coupling conditions because the benzyl ether is stable under the basic or neutral conditions typically employed and can be selectively deprotected by hydrogenolysis (H2, Pd/C) after coupling to reveal the free 8-hydroxy group if desired [2]. This orthogonal reactivity—C5 coupling followed by C8 deprotection—differentiates the compound from 5-bromo-8-hydroxyquinoline, where the unprotected phenol would require protection/deprotection steps that reduce overall synthetic efficiency.

Orthogonal Reactivity
Class-level inference
C5-Br: Pd-catalyzed coupling C8-OBn: stable, cleavable post-diversification
Supports sequential quinoline functionalization
Eliminates extra protection step vs 5-Br-8-OH analog
Cross-coupling Suzuki Building Block Synthetic Chemistry

Lipophilicity Gain Relative to 8-Hydroxyquinoline Parent Scaffold

The introduction of the 8-benzyloxy group increases the calculated partition coefficient (clogP) of the quinoline scaffold by approximately 2.2–2.5 log units compared to the parent 8-hydroxyquinoline (clogP ~2.0 for 8-hydroxyquinoline vs. ~4.3 for 8-(benzyloxy)-5-bromo-2-methylquinoline) [1]. This substantial increase in lipophilicity is a class-level characteristic of O-benzylated 8-hydroxyquinolines and is expected to enhance passive membrane permeability, blood-brain barrier penetration, and intracellular target engagement in cellular assays [2]. In contrast, the parent 8-hydroxyquinoline is significantly less lipophilic and may exhibit limited cellular uptake in the absence of active transport mechanisms. This lipophilicity gain is quantitatively comparable to that achieved by adding a benzyl group to other heteroaromatic alcohols (e.g., benzylation of 4-hydroxycoumarin increases logP by ~2.3 units) [3].

Lipophilicity Gain
Class-level inference
ΔclogP ≈ 2.3 (8-OH vs 8-OBn)
May enhance membrane permeability for cellular assays
Calculated logP; context-dependent in vivo transfer
Lipophilicity LogP ADME Membrane Permeability

Recommended Research and Industrial Applications for 8-(Benzyloxy)-5-bromo-2-methylquinoline (501911-48-4) Based on Quantitative Evidence


Antifungal Lead Optimization: Non-Chelating Scaffold for Aspergillus niger Targeting

Researchers developing novel antifungal agents against Aspergillus niger can utilize this compound as a starting scaffold. The demonstrated MIC of 3.125 μg/mL against A. niger, directly comparable to 8-hydroxyquinoline (2.5 μg/mL) but without the metal-chelating liability, makes it suitable for SAR campaigns seeking metabolically stable, non-toxic antifungal leads [1]. The 5-bromo handle allows further derivatization to improve potency and selectivity.

Medicinal Chemistry Building Block for Orthogonal Diversification of Quinoline Cores

Medicinal chemists requiring a quinoline scaffold with two orthogonal, addressable positions (C5 and C8) should select this compound over 5-bromo-8-hydroxyquinoline or 8-benzyloxyquinoline. The 5-bromo group enables Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to install diverse aryl/heteroaryl groups, while the 8-benzyloxy group remains stable under coupling conditions and can be selectively deprotected via hydrogenolysis to reveal the 8-hydroxy group for further functionalization [2]. This eliminates a protection/deprotection sequence, improving synthetic efficiency.

CNS-Targeted Drug Discovery: Clean MAO Profile for Neuropsychiatric Indications

For programs targeting CNS disorders where off-target monoamine oxidase inhibition is undesirable, this compound's IC50 >100 μM against both MAO-A and MAO-B isoforms provides a clean baseline [3]. Combined with enhanced lipophilicity (clogP ≈ 4.3) predictive of favorable blood-brain barrier penetration, the scaffold can be elaborated into CNS-active agents without the confounding effects of MAO inhibition that plague many quinoline derivatives [4].

Application
Selection Property
Validation Focus
Antifungal SAR studies
Non-chelating quinoline scaffold
MIC against Aspergillus niger; 5-Br derivatization impact
Quinoline core diversification
Orthogonal C5/C8 functionalization
Cross-coupling compatibility; deprotection efficiency
CNS-targeted research
Low MAO inhibition profile
MAO-A/B IC50 confirmation; BBB penetration assessment

Technical Documentation Hub

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27 linked technical documents
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